2-Chloro-5-nitroisonicotinic acid

Vue d'ensemble

Description

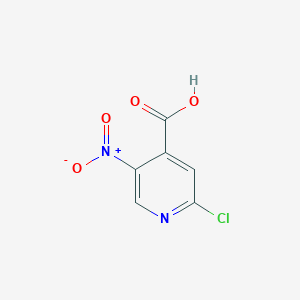

2-Chloro-5-nitroisonicotinic acid is an organic compound with the molecular formula C6H3ClN2O4. It is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the second position and a nitro group at the fifth position on the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chloro-5-nitroisonicotinic acid can be synthesized through several methods. One common synthetic route involves the nitration of 2-chloroisonicotinic acid. The nitration process typically uses concentrated sulfuric acid and nitric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-5-nitroisonicotinic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base or under acidic conditions.

Major Products Formed

Reduction: 2-Amino-5-nitroisonicotinic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Chloro-5-nitroisonicotinic acid is recognized as a crucial intermediate in the synthesis of multiple pharmaceutical compounds. It plays a significant role in developing anti-inflammatory and anti-cancer drugs. For example, research indicates that derivatives of this compound are utilized in creating effective treatments for diseases such as HIV and certain types of cancer .

Case Study: Anti-Cancer Agents

A study published in the Journal of Medicinal Chemistry highlights the synthesis of novel compounds based on this compound that exhibit potent anti-cancer activity. These compounds were tested in vitro and demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential for further development into therapeutic agents .

Agricultural Chemicals

Enhancing Crop Protection

In agriculture, this compound is employed to formulate agrochemicals that enhance crop protection. Its application contributes to sustainable agricultural practices by improving the efficacy of pesticides and herbicides. The compound's unique chemical structure allows it to interact effectively with plant systems, providing better resistance against pests and diseases .

Data Table: Agrochemical Formulations

| Formulation Type | Active Ingredient | Application |

|---|---|---|

| Herbicide | This compound | Weed control in crops |

| Insecticide | Various derivatives | Protection against insects |

Material Science

Development of Advanced Materials

The compound is also explored in material science for creating advanced materials, including polymers and coatings. Its properties contribute to enhanced durability and resistance to environmental factors. Research has shown that incorporating this compound into polymer matrices improves mechanical properties and thermal stability .

Biochemical Research

Studies on Enzyme Inhibition

In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding mechanisms. These studies are crucial for understanding various biological pathways and disease mechanisms. For instance, the compound has been investigated for its effects on specific enzymes involved in metabolic processes, providing insights into potential therapeutic targets .

Analytical Chemistry

Reference Standard in Laboratory Analysis

The compound serves as a reference standard in analytical chemistry, ensuring accurate measurements and quality control in laboratories. Its consistent chemical properties make it an ideal candidate for use in various analytical methods, including chromatography and spectrometry .

Mécanisme D'action

The mechanism of action of 2-Chloro-5-nitroisonicotinic acid involves its interaction with specific molecular targets. In medicinal chemistry, derivatives of this compound have been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with the synthesis of essential cellular components . The nitro group plays a crucial role in its bioactivity, undergoing reduction within the bacterial cell to form reactive intermediates that disrupt cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloroisonicotinic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitroisonicotinic acid: Lacks the chlorine atom, affecting its substitution reactions.

Uniqueness

2-Chloro-5-nitroisonicotinic acid is unique due to the presence of both the chlorine and nitro groups, which confer distinct reactivity and bioactivity.

Activité Biologique

2-Chloro-5-nitroisonicotinic acid (C6H3ClN2O4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C6H3ClN2O4

- Molecular Weight : 192.55 g/mol

- CAS Number : 18440622

Research indicates that this compound exhibits various biological activities through different mechanisms:

- Neurotensin Receptor Agonism : The compound has been identified as an agonist for neurotensin receptor 1, which plays a crucial role in modulating neurotransmission and could have implications in treating neurodegenerative diseases .

- Cardioprotective Effects : In animal models, particularly rats with induced heart failure, this compound demonstrated significant improvements in cardiac function. It was shown to reverse myocardial remodeling and reduce fibrosis in the marginal zone of infarction .

- Insecticidal Activity : The compound has also been studied for its potential as an insecticide. It exhibits activity against various pests, showing promise as a biopesticide .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Neurotensin Receptor Study :

- In vitro experiments demonstrated that this compound activates neurotensin receptors, leading to increased intracellular calcium levels and enhanced neurotransmitter release. This suggests potential applications in treating conditions such as schizophrenia or Parkinson's disease.

-

Cardiac Function Improvement :

- A study involving rats with induced heart failure showed that administration of the compound resulted in significant improvements in ejection fraction and cardiac output. Histological analysis revealed a reduction in collagen deposition in heart tissues, indicating a reversal of fibrosis associated with heart failure .

- Agricultural Applications :

Propriétés

IUPAC Name |

2-chloro-5-nitropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-5-1-3(6(10)11)4(2-8-5)9(12)13/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKBSICAFIIUER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593793 | |

| Record name | 2-Chloro-5-nitropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907545-47-5 | |

| Record name | 2-Chloro-5-nitropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-nitroisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.